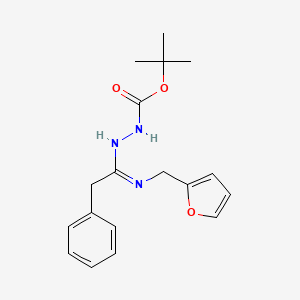

tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate

CAS No.: 1053657-29-6

Cat. No.: VC2824009

Molecular Formula: C18H23N3O3

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1053657-29-6 |

|---|---|

| Molecular Formula | C18H23N3O3 |

| Molecular Weight | 329.4 g/mol |

| IUPAC Name | tert-butyl N-[[C-benzyl-N-(furan-2-ylmethyl)carbonimidoyl]amino]carbamate |

| Standard InChI | InChI=1S/C18H23N3O3/c1-18(2,3)24-17(22)21-20-16(12-14-8-5-4-6-9-14)19-13-15-10-7-11-23-15/h4-11H,12-13H2,1-3H3,(H,19,20)(H,21,22) |

| Standard InChI Key | LRWUURORGVGWJT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NNC(=NCC1=CC=CO1)CC2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)NNC(=NCC1=CC=CO1)CC2=CC=CC=C2 |

Introduction

The compound's structure incorporates multiple reactive sites, including the furan ring, hydrazinecarboxylate group, and phenylethylidene moiety, contributing to its complex chemical behavior and potential applications in various research contexts.

Nomenclature and Identification

Synthesis and Preparation Methods

Synthetic Pathways

The synthesis of tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate typically follows a multi-step procedure that begins with readily available starting materials. A common synthetic route involves three primary steps, each targeting the formation of a specific structural component of the final molecule. The synthetic pathway is designed to efficiently incorporate the furan, phenylethylidene, and hydrazinecarboxylate moieties in the correct configuration.

The first step in the synthesis typically involves the formation of furan-2-ylmethylamine through reductive amination. This process begins with furan-2-carboxaldehyde, which undergoes reaction with an appropriate amine source under reductive conditions to yield the desired furan-2-ylmethylamine intermediate. This step establishes one of the key structural elements of the target compound.

The second major step focuses on the synthesis of the hydrazinecarboxylate component. This is commonly achieved by reacting an appropriate intermediate with tert-butyl carbazate, which introduces the characteristic hydrazinecarboxylate moiety with the tert-butyl protecting group. This protection is essential for controlling reactivity in subsequent steps and maintaining selectivity in the synthesis.

The final step involves a coupling reaction that combines the previously synthesized furan-2-ylmethylamine with the hydrazinecarboxylate intermediate under appropriate conditions to form the target compound. This coupling strategy allows for the precise assembly of the complex molecular architecture that characterizes tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate.

Industrial Production Methods

Industrial-scale production of tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate builds upon the laboratory-scale synthetic routes with modifications designed to enhance efficiency, yield, and safety. These modifications typically include the implementation of continuous flow reactors, which offer advantages in terms of reaction control, scalability, and consistent product quality. Such reactors allow for precise temperature control and efficient mixing, which are critical factors in maintaining selectivity and yield in complex multistep syntheses.

Automated synthesis techniques are also commonly employed in industrial settings, allowing for reduced manual intervention and increased reproducibility. These systems can be programmed to execute precise reaction sequences, monitor reaction progress, and adjust conditions as needed to optimize yield and purity. The industrial production of this compound may also involve specialized purification procedures, such as continuous crystallization or chromatography, to ensure high product purity while maintaining economic viability.

Chemical Reactivity

Key Reaction Mechanisms

tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate exhibits diverse reactivity patterns due to its multiple functional groups. The compound undergoes several characteristic reactions that highlight its chemical versatility and potential applications in synthetic chemistry and drug development. These reactions primarily involve the furan ring, the hydrazinecarboxylate moiety, and the phenylethylidene group, each offering distinct reactivity profiles.

Oxidation reactions represent one significant aspect of the compound's chemical behavior. The furan ring, being an electron-rich heterocycle, is particularly susceptible to oxidation, which can lead to the formation of furan-2,3-dione derivatives. These oxidation products may themselves exhibit interesting biological activities or serve as intermediates in further synthetic transformations.

Reduction reactions, particularly those targeting the hydrazinecarboxylate moiety, constitute another important class of transformations. These reactions can result in the formation of corresponding amines, altering both the structure and the properties of the molecule. The selective reduction of specific functional groups within the compound can be achieved through careful selection of reducing agents and reaction conditions.

The phenylethylidene group participates in electrophilic aromatic substitution reactions, further expanding the compound's synthetic utility. Common electrophiles such as bromine can react with this moiety, introducing additional functionality and creating opportunities for further structural elaboration.

Structure-Activity Relationships

The structure of tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate contains several key functional groups that influence its biological activity and chemical reactivity. The furan ring, being a five-membered aromatic heterocycle with an oxygen atom, contributes to the compound's electronic properties and potential for interacting with biological targets. The presence of this heterocycle is particularly significant in the context of medicinal chemistry, where furan-containing compounds have demonstrated various biological activities including antitumor and antimicrobial properties.

The hydrazinecarboxylate moiety, with its nitrogen-nitrogen bond and adjacent carbonyl group, provides a rigid structural element that can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. These interactions are often crucial for biological activity, particularly in the context of enzyme inhibition and receptor binding.

These findings suggest that tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate, with its structural similarities to these compounds, may also possess significant antiviral potential, particularly against SARS-CoV-2 and potentially other viruses that rely on similar proteases for their replication cycle.

Synthetic Utility

Beyond its potential biological applications, tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate serves as a valuable synthetic building block in organic chemistry. The compound's unique structure, featuring multiple functional groups with distinct reactivity profiles, makes it particularly useful for creating more complex molecules. This synthetic utility is evident in several areas of chemical research and development.

In the synthesis of bioactive compounds, the hydrazinecarboxylate functional group can be modified to develop new pharmaceuticals. This group provides a versatile handle for introducing structural diversity and fine-tuning biological activity. Similarly, the furan moiety can be utilized in the design of ligands for metal complexes, which may have applications in catalysis or materials science. These applications highlight the compound's value beyond its direct biological activities, positioning it as an important tool in chemical research and development.

Comparative Analysis with Similar Compounds

Structural Analogues

When comparing tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate with structurally related compounds, several significant differences and similarities emerge that influence their respective properties and potential applications. One notable comparison is with pyrrolopyrazine derivatives, which require palladium-catalyzed steps in their synthesis, highlighting different synthetic strategies required for these structural classes.

The target compound's furan-phenyl system differs significantly from compounds containing aliphatic hexyl chains. This structural distinction can have profound effects on physicochemical properties; while aliphatic chains may enhance solubility, the aromatic systems in our compound of interest likely improve membrane permeability due to their planar nature and potential for π-stacking interactions. These differences in solubility and permeability profiles have important implications for drug delivery and bioavailability.

Bromobenzyl derivatives represent another class of structural analogues worth comparing. These compounds typically exhibit higher molecular weights and distinct reactivity patterns due to the presence of halogen atoms. The halogenation introduces potential for additional reactivity through nucleophilic substitution reactions and can enhance binding to specific biological targets through halogen bonding interactions.

Functional Group Effects on Activity

The presence of specific functional groups within tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate significantly influences its biological activity and chemical properties. Table 3 summarizes these effects, providing insight into structure-activity relationships that may guide future research and development efforts.

Table 3: Functional Group Influence on Properties

The furan ring in the target compound plays a particularly crucial role in its potential antiviral activity. In related compounds, this moiety has been shown to form π-π stacking interactions with the imidazole ring of His41 in the SARS-CoV-2 main protease . Similarly, the hydrazinecarboxylate linker can form hydrogen bonds with backbone residues such as Cys44, further stabilizing the interaction with viral targets . These structure-activity insights provide valuable guidance for the rational design of new inhibitors based on the tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate scaffold.

Current Research and Future Directions

Recent Advancements

Recent research involving compounds structurally similar to tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate has been particularly focused on their potential as antiviral agents. The COVID-19 pandemic has significantly accelerated research into compounds that can inhibit SARS-CoV-2 proteases, and furan-containing molecules have emerged as promising candidates in this context . The discovery that 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives can act as reversible covalent inhibitors of the SARS-CoV-2 main protease represents a significant advancement in this field .

Structure-based drug design approaches have been instrumental in optimizing the activity of these compounds. For instance, molecular docking studies have revealed that compounds like F8-S43 can effectively occupy the S1 and S2 sites of the SARS-CoV-2 main protease, with the furan ring deeply buried in the S2 site and forming critical interactions with catalytic residues . These insights have guided synthetic modifications leading to compounds with enhanced potency, such as F8-B6 and F8-B22, which exhibit IC50 values in the low micromolar range .

Another important advancement has been the development of more efficient synthetic routes for preparing furan-containing hydrazine derivatives. These improved methods have facilitated the exploration of structure-activity relationships by enabling the rapid generation of compound libraries for biological screening . Such synthetic advancements are crucial for the continued development of this promising class of compounds.

Research Gaps and Opportunities

Despite the promising results obtained with compounds structurally related to tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate, several research gaps remain that present opportunities for future investigation. One significant gap is the limited direct evaluation of the biological activity of the title compound itself. While inferences can be made based on structural analogues, dedicated studies focusing specifically on tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate are needed to fully characterize its biological profile .

The mechanism of action of furan-containing hydrazine derivatives also requires further elucidation. While reversible covalent inhibition has been proposed for some analogues, the precise molecular interactions and kinetic parameters governing these interactions need more detailed investigation . Advanced techniques such as time-resolved crystallography and isothermal titration calorimetry could provide valuable insights into these mechanisms.

There is also significant opportunity for expanding the application scope of these compounds beyond viral proteases. Given the structural features that enable interaction with diverse biological targets, tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate and its analogues could potentially be evaluated against other therapeutic targets, including cancer-related enzymes, bacterial proteins, and neurological disease targets.

Finally, the development of more selective derivatives represents an important research direction. Structure-based design approaches could be employed to enhance specificity for particular targets while minimizing potential off-target effects . Such selective compounds would have improved therapeutic potential and reduced risk of adverse effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume